molecular formula C11H16N2O5 B6266270 ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate CAS No. 1803571-97-2

ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6266270
CAS No.: 1803571-97-2
M. Wt: 256.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a nitro group, a keto group, and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by cyclization and oxidation steps. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for probing biological pathways.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate: is structurally similar to other spirocyclic compounds, such as ethyl 2-oxo-5-azaspiro[3.5]nonane-6-carboxylate and ethyl 9-nitro-6-oxo-5-azaspiro[3.4]octane-2-carboxylate .

Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of functional groups and the presence of the nitro group, which can significantly influence its reactivity and biological activity.

Properties

CAS No.

1803571-97-2

Molecular Formula

C11H16N2O5

Molecular Weight

256.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.